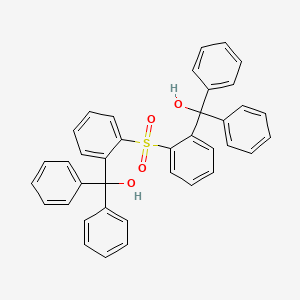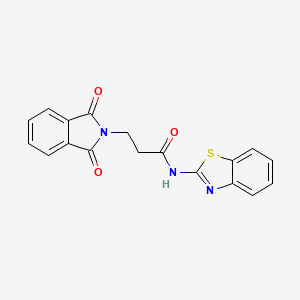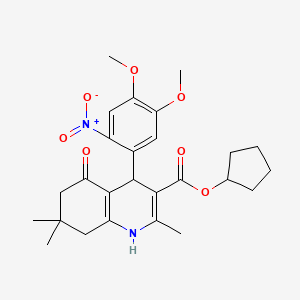
(sulfonyldi-2,1-phenylene)bis(diphenylmethanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Sulfonyldi-2,1-phenylene)bis(diphenylmethanol) is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as SDBDM and has the chemical formula C36H30O4S. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to their death. It may also act by inhibiting the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
(Sulfonyldi-2,1-phenylene)bis(diphenylmethanol) has been shown to have low toxicity in vitro and in vivo. It has been found to be well-tolerated in animal studies. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) in lab experiments include its high purity, low toxicity, and unique properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are many potential future directions for research on (sulfonyldi-2,1-phenylene)bis(diphenylmethanol). These include:
1. Further studies on its antibacterial and antifungal activity, and its potential use as an anti-inflammatory agent.
2. Investigation of its potential use as a building block for the synthesis of new MOFs and COFs.
3. Development of new synthetic methods for (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) to reduce its cost and increase its availability.
4. Studies on its potential use as a ligand for the synthesis of new metal complexes.
5. Investigation of its potential use in other fields, such as energy storage and environmental remediation.
Conclusion:
In conclusion, (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique properties make it a valuable building block for the synthesis of new materials and catalysts. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) involves a multi-step process. The first step is the preparation of 2,1-phenylenedisulfonic acid by the reaction of benzene-1,2-disulfonic acid with sodium hydroxide. The second step involves the reaction of 2,1-phenylenedisulfonic acid with benzaldehyde in the presence of a base to form (sulfonyldi-2,1-phenylene)bis(diphenylmethanol). This method has been optimized for high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
(Sulfonyldi-2,1-phenylene)bis(diphenylmethanol) has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have antibacterial and antifungal activity. It has also been studied for its potential use as an anti-inflammatory agent. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, it has been used as a ligand for the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
[2-[2-[hydroxy(diphenyl)methyl]phenyl]sulfonylphenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O4S/c39-37(29-17-5-1-6-18-29,30-19-7-2-8-20-30)33-25-13-15-27-35(33)43(41,42)36-28-16-14-26-34(36)38(40,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,39-40H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSNLFAIDLFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4C(C5=CC=CC=C5)(C6=CC=CC=C6)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Sulfonyldibenzene-2,1-diyl)bis(diphenylmethanol) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5171999.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1H-pyrazol-5-ylmethyl)benzamide](/img/structure/B5172010.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)
![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5172041.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)

![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)

![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![N-(2,3-dimethylphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5172102.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)